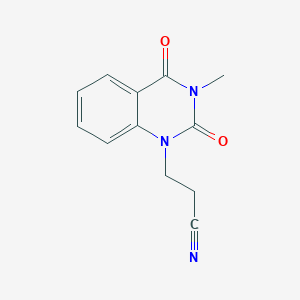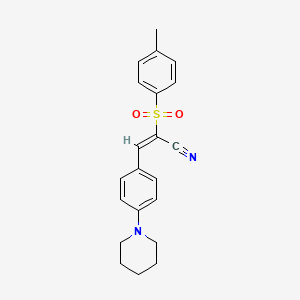
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile, or E-2-MSPP, is a synthetic organic compound that has recently been studied for its potential applications in the fields of science and medicine. It is a heterocyclic compound, containing both a sulfonyl group and a piperidine group, and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
E-2-MSPP has been studied for its potential applications in the fields of science and medicine. It has been used in research related to the development of drugs that can be used to treat neurological diseases, such as Alzheimer’s and Parkinson’s. It has also been studied for its potential applications in the fields of cancer research and drug delivery.
Mechanism of Action
The mechanism of action of E-2-MSPP is not yet fully understood. However, it is believed that the compound binds to specific receptors in the brain and activates them, leading to an increase in the release of certain neurotransmitters. This, in turn, leads to an increase in the activity of certain pathways in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
E-2-MSPP has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain pathways in the brain, leading to an increase in the release of certain neurotransmitters. In addition, it has been found to reduce inflammation, improve cognitive function, and reduce anxiety.
Advantages and Limitations for Lab Experiments
The use of E-2-MSPP in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for research. Second, it is relatively easy to synthesize, making it a viable option for lab experiments. On the other hand, there are some limitations to using E-2-MSPP in lab experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments. In addition, its effects can vary depending on the dosage and the individual’s physiological state.
Future Directions
Given the potential applications of E-2-MSPP, there are many potential directions for future research. First, further studies are needed to understand the mechanism of action of E-2-MSPP and its effects on various physiological processes. Second, further studies are needed to understand the potential applications of E-2-MSPP in the treatment of neurological diseases and cancer. Third, further studies are needed to understand the potential applications of E-2-MSPP in drug delivery. Fourth, further studies are needed to understand the potential side effects of E-2-MSPP. Finally, further studies are needed to understand the potential interactions of E-2-MSPP with other drugs and compounds.
Synthesis Methods
E-2-MSPP is synthesized via a multi-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride with piperidine in the presence of a base, such as sodium hydroxide, to form 4-methylphenylsulfonyl-4-piperidin-1-ylpropane. This reaction is followed by the reaction of 4-methylphenylsulfonyl-4-piperidin-1-ylpropane with prop-2-enenitrile, in the presence of a base, to form E-2-MSPP.
properties
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-17-5-11-20(12-6-17)26(24,25)21(16-22)15-18-7-9-19(10-8-18)23-13-3-2-4-14-23/h5-12,15H,2-4,13-14H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHIAFSGKZAHD-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N3CCCCC3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

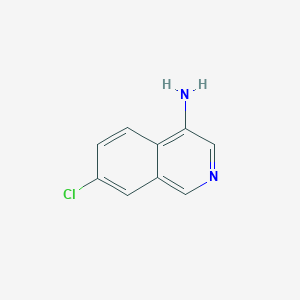
![3-[1-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949194.png)

![N-(3-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2949196.png)
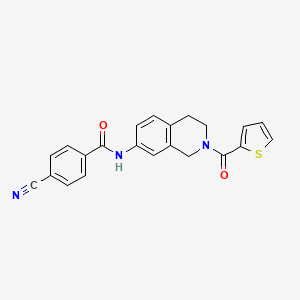
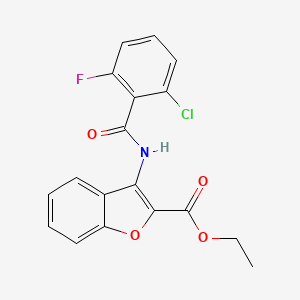
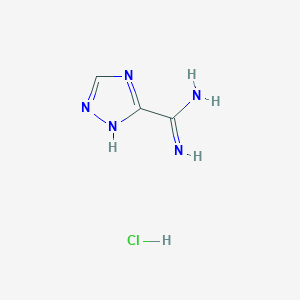
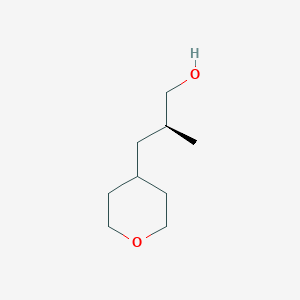
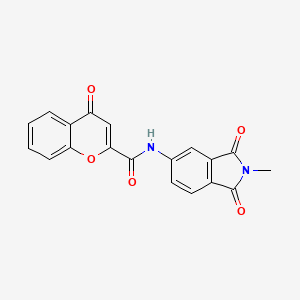


![N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2949213.png)
![3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2949215.png)
